3-Bromo-4,5-dimethylthiophene-2-carboxylic acid
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Overview
Description
3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is an organic compound with the molecular formula C(_7)H(_7)BrO(_2)S It is a derivative of thiophene, a sulfur-containing heterocycle, and features bromine and carboxylic acid functional groups
Synthetic Routes and Reaction Conditions:
Bromination of 4,5-dimethylthiophene-2-carboxylic acid: The synthesis typically begins with 4,5-dimethylthiophene-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form derivatives like esters or reduction to yield alcohols.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Lithium aluminum hydride (LiAlH(_4)) or borane (BH(_3)).
Major Products:
Substitution: Various substituted thiophenes.
Oxidation: Esters or carboxylate salts.
Reduction: Alcohol derivatives.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Employed in the development of novel catalysts for organic reactions.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the design of molecules for probing biological systems.
Industry:
Materials Science: Utilized in the synthesis of conductive polymers and other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The specific mechanism of action for 3-bromo-4,5-dimethylthiophene-2-carboxylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In biological systems, its effects would be determined by the nature of the derivatives synthesized from it, which could interact with specific molecular targets and pathways.
Comparison with Similar Compounds
- 3-Bromo-2-thiophenecarboxylic acid
- 4,5-Dimethylthiophene-2-carboxylic acid
- 3-Chloro-4,5-dimethylthiophene-2-carboxylic acid
Uniqueness: 3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups on a dimethyl-substituted thiophene ring
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
3-bromo-4,5-dimethylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSAXBIOENUWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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